molecular formula C16H22N4O2 B12524550 octyl 4-(2H-tetrazol-5-yl)benzoate CAS No. 651769-18-5

octyl 4-(2H-tetrazol-5-yl)benzoate

Cat. No.: B12524550
CAS No.: 651769-18-5
M. Wt: 302.37 g/mol
InChI Key: VKGGDTYKCDPMKU-UHFFFAOYSA-N
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Description

Octyl 4-(2H-tetrazol-5-yl)benzoate is a chemical compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octyl 4-(2H-tetrazol-5-yl)benzoate typically involves the reaction of 4-(2H-tetrazol-5-yl)benzoic acid with octanol in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions to ensure complete esterification. Common dehydrating agents used in this synthesis include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

Octyl 4-(2H-tetrazol-5-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various tetrazole derivatives with different functional groups, which can be further utilized in medicinal chemistry and material science .

Scientific Research Applications

Octyl 4-(2H-tetrazol-5-yl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of octyl 4-(2H-tetrazol-5-yl)benzoate involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, leading to inhibition or modulation of their activity. This compound has been shown to interact with enzymes such as P38 MAP kinase, which plays a role in various cellular processes .

Comparison with Similar Compounds

Octyl 4-(2H-tetrazol-5-yl)benzoate can be compared with other tetrazole derivatives, such as:

The uniqueness of this compound lies in its balance of lipophilicity and reactivity, making it a versatile compound for various applications.

Properties

CAS No.

651769-18-5

Molecular Formula

C16H22N4O2

Molecular Weight

302.37 g/mol

IUPAC Name

octyl 4-(2H-tetrazol-5-yl)benzoate

InChI

InChI=1S/C16H22N4O2/c1-2-3-4-5-6-7-12-22-16(21)14-10-8-13(9-11-14)15-17-19-20-18-15/h8-11H,2-7,12H2,1H3,(H,17,18,19,20)

InChI Key

VKGGDTYKCDPMKU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C1=CC=C(C=C1)C2=NNN=N2

Origin of Product

United States

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